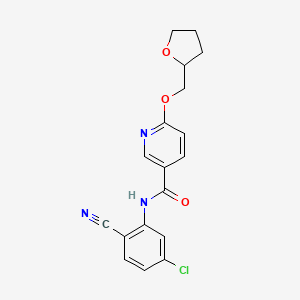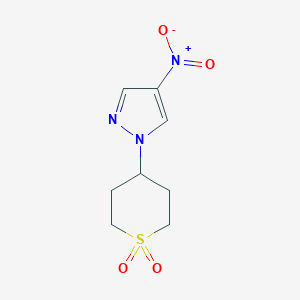
2,6-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,6-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide” contains several functional groups. It has a benzamide group, which is a common motif in pharmaceutical drugs . The compound also contains a pyrrolidine ring, which is a type of nitrogen-containing five-membered ring . Pyrrolidine rings are found in many biologically active compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide and pyrrolidine functional groups. The benzamide group could potentially undergo hydrolysis, forming a carboxylic acid and an amine . The pyrrolidine ring could potentially undergo various reactions depending on the conditions .Applications De Recherche Scientifique
Synthesis and Drug Discovery
Research into compounds structurally similar to 2,6-dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide often focuses on their synthesis and potential as therapeutic agents. For example, Nimbalkar et al. (2018) explored the ultrasound-assisted synthesis of benzamide derivatives showing promising anti-tubercular activity, emphasizing the role of such compounds in drug discovery against Mycobacterium tuberculosis (Nimbalkar et al., 2018). Similarly, Högberg et al. (1990) synthesized benzamide compounds with antidopaminergic properties, highlighting their potential as antipsychotic agents (Högberg et al., 1990).
Advanced Materials
In the realm of materials science, compounds with similar structures are investigated for their potential in creating advanced materials. Hsiao et al. (2000) discussed the synthesis and properties of ortho-linked polyamides, derived from similar ether-carboxylic acids, which are noncrystalline, soluble in polar solvents, and have significant thermal stability (Hsiao et al., 2000). Chang et al. (2008) presented aromatic polyamides with pendent dimethoxy-substituted units, showing excellent solubility and thermal stability, with potential applications in electrochromic devices (Chang et al., 2008).
Pharmacological Research
Bhat et al. (2016) synthesized novel benzoyl-dihydropyrimidine derivatives targeting cancer stem cells, demonstrating the versatility of similar compounds in oncological research (Bhat et al., 2016). This study underscores the potential of benzamide derivatives in developing anticancer therapies by selectively inhibiting cancer stem cells.
Chemical Synthesis Techniques
Kim and Misco (1985) explored new oxidatively removable carboxy protecting groups, where derivatives of dimethoxybenzyl esters, akin to the structure of interest, are efficiently oxidized to generate carboxylic acids, illustrating the importance of such compounds in synthetic chemistry (Kim and Misco, 1985).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit chitin synthesis . Chitin is a crucial component of the exoskeleton in many insects and fungi, making it a common target for pesticides and antifungal agents .
Mode of Action
Based on the structure-activity relationship of similar compounds, it’s plausible that it inhibits chitin synthesis . The inhibition likely occurs through the compound binding to the active site of the enzyme responsible for chitin synthesis, thereby preventing the enzyme from catalyzing its reaction .
Biochemical Pathways
The inhibition of chitin synthesis disrupts the formation of the exoskeleton in insects and the cell walls in fungi . This disruption can lead to the death of these organisms, making the compound potentially useful as a pesticide or antifungal agent .
Propriétés
IUPAC Name |
2,6-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-15-5-3-6-16(25-2)18(15)19(23)20-13-8-10-14(11-9-13)21-12-4-7-17(21)22/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTPEIYVZJWLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2878380.png)
![6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2878382.png)
![benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2878383.png)



![3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2878391.png)



![7-(2,6-dimethylmorpholine-4-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2878396.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2878397.png)